Einecs 284-938-8

Description

The European Inventory of Existing Commercial Chemical Substances (EINECS) lists chemicals marketed in the EU between January 1971 and September 1981. However, insights into its classification and comparison strategies can be inferred from toxicological and structural similarity frameworks. EINECS compounds are often analyzed using Read-Across Structure Activity Relationships (RASAR), which leverage machine learning to predict toxicity and physicochemical properties based on analogs . For EINECS 284-938-8, such methods enable extrapolation of data from structurally similar compounds listed in regulatory annexes (e.g., REACH Annex VI) or commercial databases .

Properties

CAS No. |

84989-47-9 |

|---|---|

Molecular Formula |

C10H26NO5P |

Molecular Weight |

271.29 g/mol |

IUPAC Name |

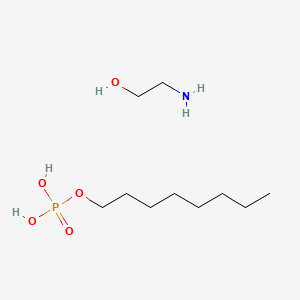

2-aminoethanol;octyl dihydrogen phosphate |

InChI |

InChI=1S/C8H19O4P.C2H7NO/c1-2-3-4-5-6-7-8-12-13(9,10)11;3-1-2-4/h2-8H2,1H3,(H2,9,10,11);4H,1-3H2 |

InChI Key |

PPNDYVIPTVFCQR-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCOP(=O)(O)O.C(CO)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phosphoric acid, octyl ester, compound with 2-aminoethanol typically involves the esterification of phosphoric acid with octanol, followed by a reaction with 2-aminoethanol. The reaction conditions often include the use of a catalyst and controlled temperature to ensure the desired product is obtained .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale esterification processes, utilizing advanced equipment to maintain precise reaction conditions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Alkylation of Benzene with Propylene

Cumene is synthesized via the gas-phase Friedel-Crafts alkylation of benzene (C₆H₆) with propylene (C₃H₆):

Conditions :

-

Catalysts : Phosphoric acid or acidic zeolites (e.g., β-zeolite, H-Y) .

-

Benzene:propylene molar ratio : 2:1 to 20:1 (excess benzene suppresses diisopropylbenzene (DIPB) formation) .

Catalyst Performance :

| Catalyst (Si:Al ratio) | Cumene Yield (%) | Selectivity (Cumene:DIPB) |

|---|---|---|

| β-zeolite (25:1) | 95.2 | 31:1 |

| H-Y (75:1) | 89.7 | 28:1 |

| MCM-22 | 92.4 | 33:1 |

Data from pot reactor experiments at 175°C and 7:1 benzene:propylene ratio .

Oxidation to Cumene Hydroperoxide (CHP)

Cumene undergoes autoxidation in air to form cumene hydroperoxide (CHP):

Mechanism :

-

Initiation : Tertiary C-H bond abstraction by O₂, forming cumene radicals (C₉H₁₁- ) .

-

Propagation : Radicals react with O₂ to form peroxyl radicals (C₉H₁₁OO- ), which abstract hydrogen from another cumene molecule, generating CHP .

Kinetic Parameters :

| Parameter | Value (25–120°C) |

|---|---|

| Activation Energy (Eₐ) | 118.2 ± 1.2 kJ/mol |

| Pre-exponential factor (A) | 5.2 × 10¹² min⁻¹M¹/² |

CHP decomposition follows 0.5-order kinetics under isothermal conditions .

Acid-Catalyzed Decomposition of CHP

CHP rearranges in acidic media via the Hock mechanism to yield phenol (C₆H₅OH) and acetone (C₃H₆O):

Conditions :

Critical Concentration Threshold :

-

Above 40 wt% CHP, decomposition exhibits runaway behavior due to exothermic side reactions (ΔH ≈ 1,200 J/g) .

Byproduct Formation: Diisopropylbenzene (DIPB)

Excess propylene leads to DIPB formation via secondary alkylation:

Mitigation Strategies :

Autoxidation and Oxygen Dependence

Oxygen availability significantly impacts cumene oxidation rates:

Elementary Reaction Parameters :

| Reaction Step | Pre-exponential Factor (A) | Eₐ (kJ/mol) |

|---|---|---|

| C₉H₁₂ + O₂ → C₉H₁₁OO- | 9.62 × 10⁶ | -8.91 |

| C₉H₁₁OO- → C₉H₁₁OOH | 3.87 × 10¹⁴ | 69.44 |

| C₉H₁₁OOH → Phenol + Acetone | 7.50 × 10⁸ | 61.58 |

Data from VTST/DFT calculations and experimental validations .

Thermal Decomposition Hazards

CHP decomposition is highly exothermic and concentration-dependent:

Safety Protocols :

Cumene’s reactivity is pivotal in industrial chemistry, particularly in phenol synthesis. Optimizing reaction conditions (e.g., catalyst selection, O₂ levels) enhances yield and safety. Ongoing research focuses on improving catalyst longevity and mitigating hazardous decomposition pathways.

Scientific Research Applications

Phosphoric acid, octyl ester, compound with 2-aminoethanol has a wide range of scientific research applications, including:

Chemistry: Used as a reagent in various chemical synthesis processes.

Biology: Employed in biochemical assays and studies involving enzyme interactions.

Medicine: Investigated for potential therapeutic applications and drug development.

Industry: Utilized in the formulation of specialty chemicals and materials.

Mechanism of Action

The mechanism by which phosphoric acid, octyl ester, compound with 2-aminoethanol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways, influencing various physiological processes. The specific pathways and targets depend on the context of its application .

Comparison with Similar Compounds

Research Implications and Limitations

While RASAR models efficiently predict properties for this compound using analogs, gaps persist in experimental validation. For example, CAS 6007-85-8’s high solubility (2.58 mg/mL in ethanol) contrasts with boronic acid derivatives’ lower aqueous solubility, highlighting the need for context-specific data . meta) significantly alters toxicity profiles .

Q & A

Q. What are the established synthesis methods for Einecs 284-938-8, and how can researchers ensure reproducibility?

Methodological Answer:

- Begin with a literature review to identify peer-reviewed protocols for synthesizing this compound, prioritizing studies with detailed characterization data (e.g., NMR, HPLC, elemental analysis) .

- Standardize reaction conditions (temperature, solvent purity, catalyst ratios) and validate reproducibility via triplicate experiments. Use control groups to isolate variables affecting yield or purity .

- Document all steps in supplementary materials, including raw spectral data and error margins, to enable independent verification .

Q. Which analytical techniques are most effective for characterizing this compound, and how should researchers prioritize their use?

Methodological Answer:

- Combine spectroscopic (e.g., FTIR for functional groups) and chromatographic methods (e.g., GC-MS for purity). Cross-validate results using orthogonal techniques to minimize instrumental bias .

- Prioritize techniques based on research goals: e.g., X-ray crystallography for structural elucidation vs. titration for quantitative analysis .

- Include calibration curves and reference standards in all analyses to ensure accuracy .

Q. How should researchers design experiments to investigate the stability of this compound under varying environmental conditions?

Methodological Answer:

- Use a factorial design to test variables (temperature, pH, light exposure). For example, employ accelerated stability testing at elevated temperatures (40–60°C) to model long-term degradation .

- Quantify degradation products via mass spectrometry and compare against control samples stored in inert conditions .

- Apply statistical tools (e.g., ANOVA) to identify significant interactions between variables .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported physicochemical properties of this compound across studies?

Methodological Answer:

- Conduct a meta-analysis of existing data to identify outliers or methodological inconsistencies (e.g., solvent polarity effects on solubility measurements) .

- Replicate conflicting experiments under standardized conditions, ensuring equipment calibration and sample purity ≥98% .

- Publish null results and methodological limitations transparently to guide future studies .

Q. How can researchers optimize the synthesis of this compound for scalability while maintaining environmental sustainability?

Methodological Answer:

- Apply green chemistry principles: substitute hazardous solvents (e.g., replacing dichloromethane with cyclopentyl methyl ether) and employ catalytic systems to reduce waste .

- Use life-cycle assessment (LCA) tools to quantify environmental impacts of scaled-up processes .

- Collaborate with computational chemists to model reaction pathways and identify energy-efficient conditions .

Q. What advanced statistical approaches are suitable for analyzing nonlinear dose-response relationships involving this compound?

Methodological Answer:

- Employ nonlinear regression models (e.g., Hill equation or logistic curves) to fit dose-response data. Validate models using goodness-of-fit tests (e.g., R², AIC) .

- Account for heteroscedasticity by applying weighted least squares or data transformation (e.g., log-normalization) .

- Use bootstrapping to estimate confidence intervals for EC50/IC50 values .

Data Analysis and Interpretation

Q. How should researchers handle missing or incomplete datasets in studies on this compound?

Q. What criteria should guide the selection of computational models for predicting the reactivity of this compound?

Methodological Answer:

- Compare density functional theory (DFT) models with experimental kinetic data to validate accuracy .

- Prioritize models with open-source code and documented benchmarks for similar compounds .

- Include error margins (e.g., mean absolute error) in predictions to quantify uncertainty .

Tables for Key Methodological Comparisons

| Parameter | Technique A | Technique B | Optimal Use Case |

|---|---|---|---|

| Purity Analysis | HPLC (UV detection) | GC-MS | Volatile impurities |

| Structural Elucidation | X-ray crystallography | NMR spectroscopy | Crystalline vs. amorphous samples |

| Environmental Impact Assessment | Life-Cycle Analysis | Eco-Scale Tool | Solvent selection for synthesis |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.